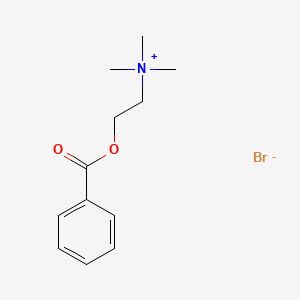

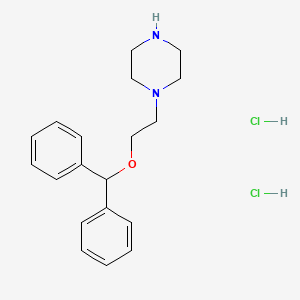

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives with potential biological activities, which can offer insights into the chemical behavior and properties of related compounds. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antihistaminic, and bradycardic effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with different substituents to yield compounds with varying biological activities. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with the introduction of bulky moieties and substituents on the nitrogen atom of benzamide enhancing activity . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides were prepared from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the introduction of a bulky substituent in the para position of the benzamide moiety led to increased anti-acetylcholinesterase activity . The crystal and molecular structure studies of a novel 1-benzhydryl-piperazine derivative revealed that the piperazine ring adopts a chair conformation, with the geometry around the sulfur atom being distorted tetrahedral .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The modification of the amide bond and the elongation of the intermediate alkyl chain in N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide resulted in decreased dopamine D(4) receptor affinity . The reactivity of these compounds can be tailored by altering the chemical structure, which affects their binding profile to different receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, crystallinity, and hydrogen-bonding networks, as observed in the organic crystal engineering studies of 1,4-piperazine-2,5-diones . The antihistaminic activity of 2-(4-substituted-1-piperazinyl)benzimidazoles was found to be influenced by the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group .

properties

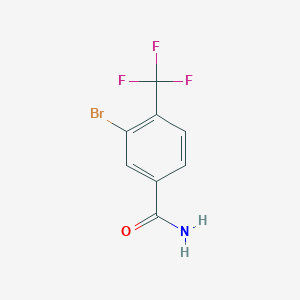

IUPAC Name |

1-(2-benzhydryloxyethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.2ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21;;/h1-10,19-20H,11-16H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJUXUYFKDDRDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)